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Introduction
Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) that has garnered

significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1][2] Its

backbone, composed of repeating α-L-threofuranosyl sugars linked by 2',3'-phosphodiester

bonds, is one atom shorter than the deoxyribose backbone of DNA.[3] This structural difference

confers remarkable resistance to nuclease degradation, making TNA an ideal candidate for the

development of biostable aptamers and other oligonucleotide-based drugs.[1][4] The ability to

synthesize TNA oligonucleotides enzymatically using DNA polymerases is a critical step

towards realizing these applications, enabling the generation of TNA libraries for in vitro

selection and the production of specific TNA sequences for functional studies.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the

polymerase-mediated synthesis of TNA oligonucleotides. We will explore the key enzymes,

experimental conditions, and analytical methods used to produce and evaluate TNA, as well as

the applications of this exciting technology.
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Several DNA polymerases have been identified and engineered to facilitate the synthesis of

TNA on a DNA template. The selection of the appropriate polymerase is critical for achieving

optimal yield, fidelity, and efficiency.

Table 1: Comparison of DNA Polymerases for TNA Synthesis
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Polymerase Type Key Characteristics Reference

Deep Vent (exo-) Thermophilic Archaeal

One of the first

identified polymerases

capable of significant

TNA synthesis. Shows

low kinetic

discrimination

between tTTP and

dTTP.[5]

[5]

Therminator
Engineered Archaeal

(9°N variant)

Highly efficient and

faithful TNA

polymerase. Can

synthesize TNA

oligomers of at least

80 nucleotides in

length.[6][7][8][9]

[6][7][8][9]

Bst DNA Polymerase I Bacterial

Shows activity on a

TNA template,

particularly in the

presence of Mn2+

ions.[6][10]

[6][10]

T7 DNA Polymerase

(exo-) / Sequenase
Bacteriophage

Capable of copying

limited stretches of a

TNA template.[10]

[10]

MMLV Reverse

Transcriptase /

SuperScript II

Viral

Activity on TNA

templates is enhanced

in the presence of

Mn2+ ions.[10]

[10]

Kod-RI Engineered Archaeal

Laboratory-evolved

polymerase for TNA

synthesis.[3]

[3]
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The efficiency and fidelity of polymerase-mediated TNA synthesis have been quantitatively

assessed through kinetic studies and sequencing analysis.

Table 2: Kinetic Parameters for Single Nucleotide Incorporation by Deep Vent (exo-)

Polymerase

Primer
Terminus

Incoming
NTP

Km (μM)
Vmax
(%/min)

Catalytic
Efficiency
(Vmax/Km)
(%/min·μM)

Reference

DNA dTTP - - - [5]

DNA tTTP 42 ± 21 0.21 ± 0.15 0.005 [5]

TNA (1 tT) tTTP 43 ± 0.8
5.9 x 10-4 ± 5

x 10-4
1.4 x 10-5 [5]

TNA (2 tT) tTTP 183 ± 60
3.5 x 10-4 ± 3

x 10-4
1.9 x 10-6 [5]

Table 3: Catalytic Efficiency (kpol/Kd) of Therminator DNA Polymerase for Single Nucleotide

Incorporation

Primer Substrate kpol/Kd (M-1s-1) Reference

DNA dATP 2.1 x 105 [6]

DNA tATP 5.0 x 103 [6]

DNA dCTP 1.1 x 106 [6]

DNA tCTP 1.2 x 104 [6]

DNA dGTP 1.5 x 105 [6]

DNA tGTP 3.8 x 103 [6]

DNA dTTP 1.1 x 106 [6]

DNA tTTP 5.1 x 104 [6]
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Table 4: Fidelity of TNA Synthesis by Therminator Polymerase

Condition Error Rate Reference

Optimized (55°C, short

reaction time)
< 1 x 10-3 [8]

TNA Replication Cycle (DNA ->

TNA -> DNA)
1.6 x 10-2 (98.4% fidelity) [11]

Experimental Protocols
Protocol 1: Polymerase-Mediated TNA Synthesis via
Primer Extension Assay
This protocol describes a general method for synthesizing TNA oligonucleotides on a DNA

template using a DNA polymerase and analyzing the products by denaturing polyacrylamide

gel electrophoresis (PAGE).

Materials:

5'-radiolabeled DNA primer (e.g., with [γ-32P]ATP)

DNA template

α-L-threofuranosyl nucleoside triphosphates (tNTPs)

DNA polymerase (e.g., Deep Vent (exo-), Therminator)

10x Reaction Buffer (e.g., ThermoPol Reaction Buffer: 200 mM Tris-HCl, 100 mM KCl, 100

mM (NH4)2SO4, 20 mM MgSO4, 1% Triton® X-100, pH 8.8)

Dithiothreitol (DTT)

Bovine Serum Albumin (BSA)

Manganese Chloride (MnCl2) (optional)
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Loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene

cyanol)

Nuclease-free water

Denaturing polyacrylamide gel (e.g., 20%)

TBE buffer

Procedure:

Primer-Template Annealing:

In a microcentrifuge tube, mix the 5'-radiolabeled DNA primer and DNA template in a 1:1.2

molar ratio in 1x reaction buffer.

Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room

temperature to facilitate annealing.

Reaction Setup:

On ice, prepare the reaction mixture with the following components to the specified final

concentrations:

Annealed primer-template complex: 250 nM

10x Reaction Buffer: 1x

tNTPs: 100-200 µM each

DTT: 100 µM

BSA: 25 µg/µL

DNA Polymerase: 1-4 units/100 µL reaction (optimize as needed)[12]

(Optional) MnCl2: 1.25-1.5 mM[6][10]

Nuclease-free water to the final volume.
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Polymerization Reaction:

Initiate the reaction by adding the DNA polymerase to the mixture.

Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 55°C for

Therminator, 55-75°C for Deep Vent (exo-)).[5][8]

Incubation times can vary from minutes to several hours depending on the polymerase

efficiency and the desired product length.[5][7]

Reaction Quenching:

Stop the reaction by adding an equal volume of loading buffer.

Denaturing PAGE Analysis:

Heat the samples at 95°C for 5 minutes to denature the DNA/TNA hybrids.

Load the samples onto a denaturing polyacrylamide gel.

Run the gel until the dyes have migrated a sufficient distance.

Visualize the radiolabeled products by autoradiography or phosphorimaging.[5]

Protocol 2: Synthesis of α-L-Threofuranosyl Nucleoside
Triphosphates (tNTPs)
The chemical synthesis of tNTPs is a prerequisite for enzymatic TNA synthesis. The Eckstein

method is a commonly used approach.[1][13][14]

General Steps (Eckstein Method):

Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the threofuranosyl nucleoside

is protected, for example, with a dimethoxytrityl (DMT) group.[13]

Phosphitylation of the 3'-Hydroxyl Group: The unprotected 3'-hydroxyl group is reacted with a

phosphitylating agent.
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Oxidation: The resulting phosphite triester is oxidized to a phosphate triester.

Reaction with Pyrophosphate: The activated phosphate is reacted with pyrophosphate to

form the triphosphate moiety.

Deprotection: The protecting groups on the nucleobase and the 2'-hydroxyl are removed to

yield the final tNTP.[13]

Note: The detailed chemical synthesis is a complex procedure requiring expertise in organic

chemistry and is typically performed in specialized laboratories.

Protocol 3: Purification of TNA Oligonucleotides
Purification of the synthesized TNA oligonucleotides is essential to remove unincorporated

tNTPs, primers, and truncated products.

Methods:

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method

suitable for purifying TNA oligonucleotides, especially for obtaining high-purity material for

downstream applications. The desired product band is excised from the gel, and the TNA is

eluted.

High-Performance Liquid Chromatography (HPLC): Reversed-phase or anion-exchange

HPLC can be used for TNA purification.[2][15] Reversed-phase HPLC separates

oligonucleotides based on hydrophobicity, which is useful for DMT-on purification, while

anion-exchange HPLC separates based on charge (phosphate backbone length).[16]

Cartridge Purification: For routine applications, solid-phase extraction cartridges can provide

a rapid method for desalting and removing some impurities.[15][17]
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Caption: Experimental workflow for polymerase-mediated TNA synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. synoligo.com [synoligo.com]

3. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase [escholarship.org]

4. pubs.acs.org [pubs.acs.org]

5. pubs.acs.org [pubs.acs.org]

6. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC
[pmc.ncbi.nlm.nih.gov]

7. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]

8. academic.oup.com [academic.oup.com]

9. High fidelity TNA synthesis by Therminator polymerase - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15600525?utm_src=pdf-body-img
https://www.benchchem.com/product/b15600525?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/312529987_Synthesis_of_a-l-Threofuranosyl_Nucleoside_Triphosphates_tNTPs
https://synoligo.com/threose-nucleic-acid-modification/
https://escholarship.org/uc/item/8194943f
https://pubs.acs.org/doi/abs/10.1021/ja0428255
https://pubs.acs.org/doi/10.1021/ja035917n
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042361/
https://bpb-us-w1.wpmucdn.com/sites.usc.edu/dist/9/226/files/2018/09/Kinetic-Analysis-of-an-Efficient-DNA-Dependent-TNA-Polymerase-Allen-Horhota-John-C.Chaput-1qeyndx.pdf
https://academic.oup.com/nar/article/33/16/5219/2401165
https://pubmed.ncbi.nlm.nih.gov/16157867/
https://pubmed.ncbi.nlm.nih.gov/16157867/
https://pubs.acs.org/doi/10.1021/ja028589k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. researchgate.net [researchgate.net]

12. neb.com [neb.com]

13. Synthesis of α-l-Threofuranosyl Nucleoside Triphosphates (tNTPs) - PMC
[pmc.ncbi.nlm.nih.gov]

14. Synthesis of alpha-L-threofuranosyl nucleoside triphosphates (tNTPs) - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. オリゴヌクレオチド精製 [sigmaaldrich.com]

16. labcluster.com [labcluster.com]

17. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG
[thermofisher.com]

To cite this document: BenchChem. [Application Notes and Protocols for Polymerase-
Mediated Synthesis of TNA Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15600525#polymerase-mediated-synthesis-of-
tna-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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